molecular formula C25H17N3OS B2756421 2-phenyl-N-(5-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide CAS No. 397279-09-3

2-phenyl-N-(5-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide

Cat. No.: B2756421
CAS No.: 397279-09-3
M. Wt: 407.49
InChI Key: YWYIBRMFDHSDCY-UHFFFAOYSA-N
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Description

2-phenyl-N-(5-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core, a thiazole ring, and phenyl groups. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the thiazole ring, known for its diverse biological activities, adds to the compound’s potential as a pharmacologically active agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(5-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Quinoline Core Formation: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Coupling Reactions: The final step involves coupling the thiazole ring with the quinoline core through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(5-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

2-phenyl-N-(5-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its anticancer properties due to the presence of the thiazole ring, which is known for its cytotoxic activity.

Comparison with Similar Compounds

Similar Compounds

    2-phenylthiazole: Known for its antimicrobial activity.

    Quinoline-4-carboxamide: Studied for its anticancer properties.

    5-phenyl-1,3-thiazole derivatives: Known for their diverse biological activities, including antifungal and antibacterial properties.

Uniqueness

2-phenyl-N-(5-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide is unique due to the combination of the quinoline core and the thiazole ring, which imparts a broad spectrum of biological activities. The presence of phenyl groups further enhances its potential interactions with biological targets, making it a versatile compound for various applications in medicinal chemistry.

Biological Activity

The compound 2-phenyl-N-(5-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide is a member of the quinoline derivatives, which have garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article explores the synthesis, biological activity, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves the coupling of a quinoline derivative with thiazole moieties. The general synthetic route includes:

  • Formation of Thiazole Ring : The thiazole ring is synthesized through cyclization reactions involving appropriate precursors such as phenylthioamide and α-haloketones.
  • Coupling Reaction : The quinoline core is introduced through nucleophilic substitution or coupling reactions using activated derivatives.

Anticancer Activity

Research indicates that quinoline derivatives exhibit potent anticancer activity against various cancer cell lines. A study involving structural analogs demonstrated that modifications on the thiazole ring significantly influence the anticancer efficacy of these compounds.

  • Cell Lines Tested : The compound was evaluated against A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines.
  • Results :
    • The compound showed a notable decrease in cell viability in Caco-2 cells (39.8% viability at 100 µM) compared to untreated controls (p < 0.001).
    • No significant activity was observed against A549 cells, suggesting selective activity towards colorectal cancer cells.
CompoundCell LineViability (%)p-value
This compoundCaco-239.8<0.001
This compoundA549Not significant-

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. Quinoline derivatives have been shown to inhibit bacterial growth effectively.

Antiviral Activity

Recent studies have explored the antiviral potential of quinoline compounds against SARS-CoV-2. The structural modifications in the quinoline core can enhance its efficacy in inhibiting viral replication.

Case Studies

  • Case Study on Anticancer Efficacy :
    In a comparative study on various thiazole-containing compounds, it was found that those with specific substitutions on the thiazole ring exhibited enhanced anticancer activity against Caco-2 cells. The study highlighted structure-dependent activity where certain modifications led to improved cytotoxicity.
  • Antiviral Screening :
    A recent screening of quinoline derivatives for anti-SARS-CoV-2 activity revealed that specific analogs of 2-phenyquinolines displayed promising antiviral effects with low cytotoxicity profiles, indicating their potential as therapeutic agents against viral infections.

Properties

IUPAC Name

2-phenyl-N-(5-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3OS/c29-24(28-25-26-16-23(30-25)18-11-5-2-6-12-18)20-15-22(17-9-3-1-4-10-17)27-21-14-8-7-13-19(20)21/h1-16H,(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYIBRMFDHSDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=C(S4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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